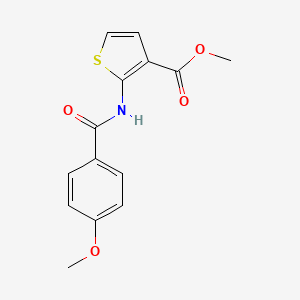
Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-45-1 . It has a molecular weight of 292.34 . The IUPAC name for this compound is methyl 2-(4-methoxybenzamido)-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” is 1S/C14H14NO4S/c1-18-10-5-3-9 (4-6-10)12 (16)15-13-11 (7-8-20-13)14 (17)19-2/h3-8,20H,1-2H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” has a molecular weight of 292.34 . It is recommended to be stored at a temperature of 28 C .科学的研究の応用
Radiolabeling and Biodistribution
Radiolabeling and Biodistribution of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate in Neuroprotective Drug Research Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, developed as a neuroprotective drug, was effectively labeled with C-11. The labeled compound showed significant accumulation in the cortical brain areas of rats, indicating its potential for neuroprotective drug applications and brain imaging studies (Yu et al., 2003).
Anti-bacterial Application
Synthesis and Oral Activity of Pivaloyloxymethyl Ester as an Antibacterial Agent The compound showed excellent antibacterial activity against various bacteria, including strains resistant to beta-lactamase. It demonstrated good urinary recovery post-oral administration in mice, highlighting its potential as an orally active antibacterial agent (Sakagami et al., 1991).
Anti-inflammatory Agents
Thiophene Analogs as Anti-inflammatory Agents The study highlighted the role of electronic properties in enhancing the anti-inflammatory activity of thiophene analogs. The QSAR studies established a pharmacophore for designing novel anti-inflammatory molecules, emphasizing the significance of electronic parameters like ELUMO and dipole moment (Pillai et al., 2005).
Design, Synthesis, and Pharmacological Evaluation of 2-[4-Morpholino]-3-Aryl-5-Substituted Thiophenes This study introduced novel thiophene analogs with anti-inflammatory properties. The analogs exhibited significant activity in acute models of inflammation. The findings suggested a new pharmacophore for the development of potent anti-inflammatory agents (Pillai et al., 2004).
Estrogen Receptor Modulators
Novel Highly Potent Selective Estrogen Receptor Modulator The study discovered a novel selective estrogen receptor modulator (SERM) with substantial estrogen antagonist potency. It showed promising results in in vitro and in vivo models, indicating its potential in estrogen-related therapeutic applications (Palkowitz et al., 1997).
Safety And Hazards
将来の方向性
As for future directions, thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate”, being a thiophene derivative, could also be a subject of future research in this context.
特性
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-10-5-3-9(4-6-10)12(16)15-13-11(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGSWIKMGIZRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)
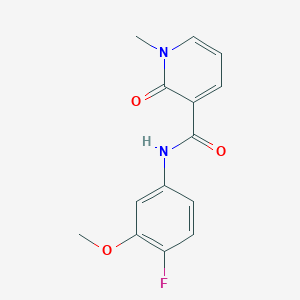
![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)
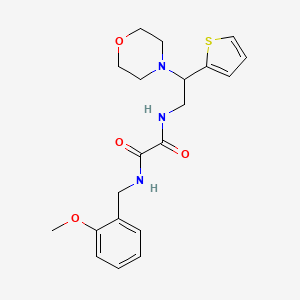
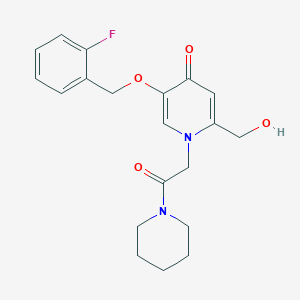
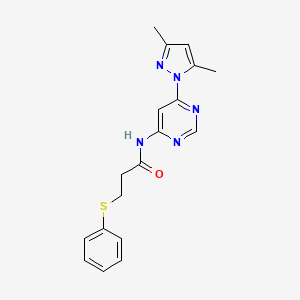
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)
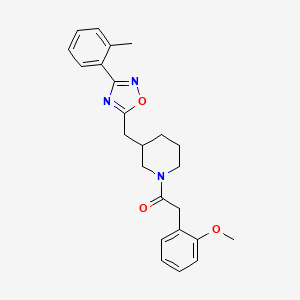
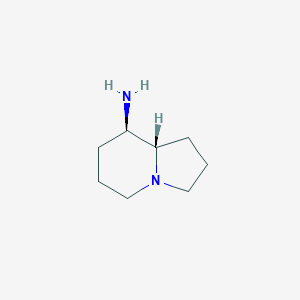
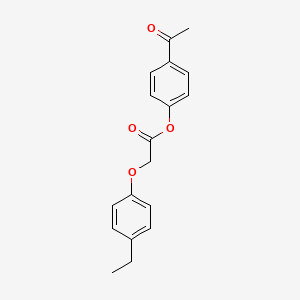
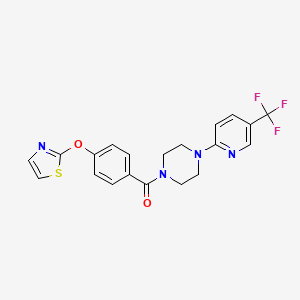
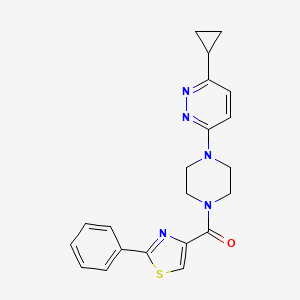
![1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2452043.png)